(4S)-4-(3,5-diphenylphenyl)-2-[2-[(4S)-4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4S)-4-(3,5-diphenylphenyl)-2-[2-[(4S)-4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole” is a complex organic molecule featuring multiple aromatic rings and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the diphenylphenyl groups: This step may involve coupling reactions such as Suzuki or Stille coupling.
Chiral resolution: Given the presence of chiral centers, enantioselective synthesis or chiral resolution techniques may be employed.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of oxazole rings to oxazoles or other oxidized products.
Reduction: Reduction of aromatic rings or oxazole groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug development:
Medicine
Therapeutic agents: Investigation of its potential as a therapeutic agent for various diseases.
Industry
Material science: Use in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Pathways involved: Specific biochemical pathways that are influenced by the compound’s presence.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazole: A simpler analog with one oxazole ring.
(4S)-4-(3,5-diphenylphenyl)-2-[2-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole: A related compound with a different substitution pattern.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of aromatic rings and oxazole groups, which may confer unique chemical and physical properties.
Properties
Molecular Formula |
C45H38N2O2 |
---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
(4S)-4-(3,5-diphenylphenyl)-2-[2-[(4S)-4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C45H38N2O2/c1-45(2,43-46-41(29-48-43)39-25-35(31-15-7-3-8-16-31)23-36(26-39)32-17-9-4-10-18-32)44-47-42(30-49-44)40-27-37(33-19-11-5-12-20-33)24-38(28-40)34-21-13-6-14-22-34/h3-28,41-42H,29-30H2,1-2H3/t41-,42-/m1/s1 |
InChI Key |
CVTBPFWBWVUQGY-NCRNUEESSA-N |
Isomeric SMILES |
CC(C)(C1=N[C@H](CO1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H](CO5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
CC(C)(C1=NC(CO1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(CO5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.